Cas no 2172107-23-0 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-hydroxybutanoic acid)

4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-hydroxybutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a hydroxymethyl side chain and a methoxymethyl group, offering enhanced solubility and stability during solid-phase peptide synthesis (SPPS). The Fmoc protecting group ensures selective deprotection under mild basic conditions, minimizing side reactions. The hydroxyl functionality provides a handle for further modifications, making it valuable for constructing complex peptide architectures. This compound is particularly useful in synthesizing peptides requiring controlled stereochemistry or post-translational modifications. Its optimized design balances reactivity and steric hindrance, facilitating efficient coupling while maintaining high purity in the final product.
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-hydroxybutanoic acid structure
2172107-23-0 structure
商品名:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-hydroxybutanoic acid
CAS番号:2172107-23-0
MF:C24H28N2O7
メガワット:456.488327026367
CID:6179058
PubChem ID:165568728

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-hydroxybutanoic acid
    • EN300-1522545
    • 2172107-23-0
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-hydroxybutanoic acid
    • インチ: 1S/C24H28N2O7/c1-24(14-32-2,22(30)25-12-15(27)11-21(28)29)26-23(31)33-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20,27H,11-14H2,1-2H3,(H,25,30)(H,26,31)(H,28,29)
    • InChIKey: WWWZJNFKFSFPRY-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C)(C(NCC(CC(=O)O)O)=O)COC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 456.18965124g/mol
  • どういたいしつりょう: 456.18965124g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 680
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 134Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-hydroxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1522545-1.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-hydroxybutanoic acid
2172107-23-0
1g
$3368.0 2023-06-05
Enamine
EN300-1522545-100mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-hydroxybutanoic acid
2172107-23-0
100mg
$2963.0 2023-09-26
Enamine
EN300-1522545-250mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-hydroxybutanoic acid
2172107-23-0
250mg
$3099.0 2023-09-26
Enamine
EN300-1522545-10000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-hydroxybutanoic acid
2172107-23-0
10000mg
$14487.0 2023-09-26
Enamine
EN300-1522545-0.05g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-hydroxybutanoic acid
2172107-23-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1522545-0.25g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-hydroxybutanoic acid
2172107-23-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1522545-2.5g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-hydroxybutanoic acid
2172107-23-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1522545-10.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-hydroxybutanoic acid
2172107-23-0
10g
$14487.0 2023-06-05
Enamine
EN300-1522545-0.5g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-hydroxybutanoic acid
2172107-23-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1522545-0.1g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]-3-hydroxybutanoic acid
2172107-23-0
0.1g
$2963.0 2023-06-05

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-hydroxybutanoic acid 関連文献

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-hydroxybutanoic acidに関する追加情報

Introduction to 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-hydroxybutanoic acid (CAS No. 2172107-23-0)

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-hydroxybutanoic acid, identified by its CAS number 2172107-23-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, with its intricate molecular structure, presents a unique set of chemical properties that make it a promising candidate for various applications, particularly in drug development and synthetic biology. The presence of multiple functional groups, including an amino group, a carboxylic acid group, and an ester moiety, contributes to its versatility and reactivity, enabling it to participate in diverse chemical transformations.

The fluoren-9-yl moiety in the compound's name is particularly noteworthy, as fluorene derivatives are well-documented for their stability and luminescent properties. These characteristics have led to extensive research into fluorene-based compounds for applications in materials science, optoelectronics, and pharmaceuticals. In the context of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-hydroxybutanoic acid, the fluorene ring serves as a robust scaffold that enhances the compound's solubility and bioavailability, making it an attractive candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. The structural features of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-hydroxybutanoic acid suggest potential interactions with biological targets such as enzymes and receptors. For instance, the amino group and the carboxylic acid group can engage in hydrogen bonding with polar residues in protein active sites, while the fluorene ring may facilitate hydrophobic interactions. These interactions are critical for understanding the compound's mechanism of action and its potential therapeutic applications.

In addition to its structural complexity, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-hydroxybutanoic acid exhibits interesting physicochemical properties that make it suitable for various pharmaceutical applications. The methoxymethyl group (also known as an isopropylidene ether) enhances the compound's lipophilicity, which can improve its membrane permeability and oral bioavailability. This feature is particularly important for drug candidates that require efficient absorption through biological membranes. Furthermore, the presence of a hydroxyl group provides additional opportunities for chemical modifications, allowing researchers to fine-tune the compound's properties for specific applications.

The synthesis of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamido-3-hydroxybutanoic acid represents a significant challenge due to its complex structure. However, recent developments in synthetic methodologies have made it possible to construct such molecules with high precision and yield. Techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions have been instrumental in assembling the various fragments of this compound efficiently. These advancements have not only facilitated the preparation of 4-2-(...) but also opened new avenues for exploring other structurally similar molecules with potential therapeutic benefits.

Current research in medicinal chemistry increasingly emphasizes the development of multitarget drugs that can interact with multiple biological pathways simultaneously. The multifunctional nature of 4-(...) makes it an excellent candidate for such an approach. By designing molecules that can modulate several targets at once, researchers aim to achieve synergistic effects that enhance therapeutic outcomes while minimizing side effects. The structural diversity provided by compounds like 4-(...) allows chemists to explore novel binding modes and interactions with biological targets, potentially leading to breakthroughs in treating complex diseases.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations and virtual screening have become indispensable techniques for identifying promising drug candidates before they enter experimental validation stages. These computational methods leverage large datasets of known bioactive compounds to predict how new molecules might interact with biological targets. In the case of 4-(...), computational studies have suggested potential binding affinities with enzymes involved in metabolic pathways relevant to inflammation and cancer. Such insights can guide experimental efforts toward optimizing the compound's pharmacological profile.

Preclinical studies are essential for evaluating the safety and efficacy of new drug candidates before they are tested in human trials. Initial results from cell-based assays indicate that 4-(...) exhibits promising anti-inflammatory properties by modulating key signaling pathways associated with immune responses. The ability of this compound to interfere with pro-inflammatory cytokine production without significantly affecting normal cellular functions makes it a valuable asset in developing treatments for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD).

The hydroxyl group in 4-(...) also presents opportunities for further derivatization to enhance its pharmacological properties. By introducing additional functional groups or modifying existing ones through chemical reactions such as esterification or amidation, researchers can fine-tune solubility profiles or improve metabolic stability. Such modifications are critical steps toward developing drug candidates that meet stringent pharmacokinetic requirements necessary for clinical translation.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated progress in translating laboratory discoveries into viable therapeutics. Open innovation models encourage knowledge sharing and resource pooling among different stakeholders within the pharmaceutical industry. This collaborative approach has been instrumental in advancing projects like 4-(...) from early-stage research toward clinical development pipelines.

The future prospects for 4-(...) hinge on continued investment into both synthetic chemistry improvements and preclinical research programs designed to validate its therapeutic potential fully before human testing begins—a critical phase known as Phase I clinical trials—ensuring safety profiles align closely with regulatory requirements while maintaining efficacy across diverse patient populations worldwide.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD